2,5-Diamino-1,3,4-thiadiazole

Catalog No.
S705314
CAS No.
2937-81-7
M.F
C2H4N4S
M. Wt
116.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Diamino-1,3,4-thiadiazole

CAS Number

2937-81-7

Product Name

2,5-Diamino-1,3,4-thiadiazole

IUPAC Name

1,3,4-thiadiazole-2,5-diamine

Molecular Formula

C2H4N4S

Molecular Weight

116.15 g/mol

InChI

InChI=1S/C2H4N4S/c3-1-5-6-2(4)7-1/h(H2,3,5)(H2,4,6)

InChI Key

DXVLLEIKCNQUQH-UHFFFAOYSA-N

SMILES

C1(=NN=C(S1)N)N

Canonical SMILES

C1(=NN=C(S1)N)N

Synthesis and Biological Activities on Metal Complexes

Preparation of 2,5-diamino-1,3,4-thiadiazole derivatives

Synthesis and characterization of new polyamides

Synthesis of Biological Molecules

Synthesis of Metal Aminourea Derivatives

Synthesis of Polyamides

2,5-Diamino-1,3,4-thiadiazole is a heterocyclic compound containing two amino groups and a thiadiazole ring. Its molecular formula is C2H4N4S\text{C}_2\text{H}_4\text{N}_4\text{S}, with a molecular weight of approximately 116.14 g/mol. The compound features a five-membered ring structure that includes three nitrogen atoms and one sulfur atom, contributing to its unique chemical properties and biological activities.

The compound is known for its bioactivity, particularly as a ligand in coordination chemistry, where it forms complexes with various metal ions. These metal complexes often exhibit enhanced antimicrobial properties compared to the parent compound, making 2,5-diamino-1,3,4-thiadiazole of significant interest in medicinal chemistry and materials science .

Due to its functional groups:

  • Nucleophilic Substitution: The amino groups can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Formation of Metal Complexes: The compound readily forms complexes with transition metals such as copper(II), nickel(II), and cobalt(II) through coordination bonds .
  • Cyclization Reactions: It can undergo cyclization with various reagents to yield substituted thiadiazoles or other heterocycles .

The biological activity of 2,5-diamino-1,3,4-thiadiazole has been extensively studied:

  • Antimicrobial Properties: The compound and its metal complexes exhibit significant antibacterial and antifungal activities. Studies suggest that these complexes may serve as potential therapeutic agents against various pathogens .
  • Anticonvulsant Activity: Research indicates that derivatives of 2,5-diamino-1,3,4-thiadiazole may have anticonvulsant effects, making them candidates for further pharmacological exploration .
  • Cytotoxicity: Some studies have reported cytotoxic effects against cancer cell lines, highlighting the compound's potential in cancer therapy .

Several synthesis methods for 2,5-diamino-1,3,4-thiadiazole have been documented:

  • From Thiosemicarbazide: Thiosemicarbazide reacts with carbonyl compounds in the presence of dehydrating agents such as sulfuric acid or polyphosphoric acid to yield the desired thiadiazole .
  • Cyclization of Bithiourea: Bithiourea can be treated with hydrogen peroxide or acetic anhydride to produce 2,5-diamino-1,3,4-thiadiazole through cyclization reactions .
  • Dehydration Reactions: Utilizing dehydrating agents like methane sulfonic acid can enhance yields during the synthesis process .

The applications of 2,5-diamino-1,3,4-thiadiazole span various fields:

  • Medicinal Chemistry: As a precursor for synthesizing biologically active compounds and metal complexes used in drug development.
  • Coordination Chemistry: Employed as a ligand in the formation of metal complexes for catalysis and material science.
  • Agricultural Chemistry: Investigated for potential use in developing agrochemicals due to its antimicrobial properties .

Interaction studies involving 2,5-diamino-1,3,4-thiadiazole primarily focus on its behavior when complexed with metals:

  • Metal Ion Coordination: Studies reveal that the nature of the metal ion significantly affects the stability and biological activity of the resulting complex. For instance, copper(II) complexes often show enhanced antimicrobial properties compared to nickel(II) or cobalt(II) complexes .
  • Biological Interactions: Investigations into how these complexes interact with biological systems indicate potential pathways for therapeutic applications .

Several compounds share structural similarities with 2,5-diamino-1,3,4-thiadiazole. Here are some notable examples:

Compound NameStructure TypeKey Features
2-Amino-1,3,4-thiadiazoleThiadiazoleBasic structure; lacks additional amino groups
3-Amino-1,2,4-thiadiazoleThiadiazoleContains an amino group at a different position
2-MercaptothiazoleThiadiazoleContains a thiol group; different reactivity profile
5-Amino-1,3-thiadiazoleThiadiazoleAmino group at position 5; different biological activity

Uniqueness

The uniqueness of 2,5-diamino-1,3,4-thiadiazole lies in its specific arrangement of amino groups at the 2 and 5 positions on the thiadiazole ring. This configuration enhances its nucleophilicity and allows for versatile coordination chemistry not found in other thiadiazoles.

The discovery of 2,5-diamino-1,3,4-thiadiazole traces back to mid-20th-century investigations into heterocyclic sulfonamides. Early synthetic efforts by Roblin and Clapp at Lederle Laboratories focused on carbonic anhydrase inhibitors like acetazolamide (5-acetylamino-1,3,4-thiadiazol-2-sulfonamide), which laid the groundwork for exploring substituted thiadiazoles. Olsen et al. first reported the cytostatic properties of 2-amino-1,3,4-thiadiazole derivatives in the 1950s, sparking interest in their pharmacological potential. The compound gained prominence as a precursor in synthesizing antimicrobial and antineoplastic agents, with optimized synthetic protocols emerging through cyclization reactions of bithiourea using hydrogen peroxide or acetic anhydride.

Structural Classification Within Heterocyclic Chemistry

2,5-Diamino-1,3,4-thiadiazole belongs to the 1,3,4-thiadiazole family, a five-membered aromatic heterocycle featuring:

  • Sulfur at position 1
  • Two nitrogen atoms at positions 3 and 4
  • Amino groups at positions 2 and 5

This electron-deficient system (dipole moment: 3.25 D) exhibits pseudo-aromatic character due to conjugation between sulfur's lone pairs and the π-system. The amino groups enhance nucleophilic reactivity at C2 and C5 while enabling hydrogen bonding interactions critical for biological activity.

Table 1: Key Structural Parameters

PropertyValue/DescriptionSource
Molecular formulaC₂H₄N₄S
Melting point201°C (decomposition)
Boiling point349.2°C (predicted)
Density1.661 g/cm³
Aromatic system6π-electron delocalization

Significance in Modern Organic and Medicinal Chemistry

This scaffold serves dual roles:

  • Coordination chemistry: Acts as a tridentate ligand (N:S:N donors) for transition metals like Cu(II), Co(II), and Cd(II), forming octahedral complexes with enhanced antimicrobial activity compared to free ligands.
  • Drug design: Functions as a bioisostere for thiazoles and triazoles in antimicrobial, anticancer, and anticonvulsant agents.

Key applications include:

  • Antimicrobial hybrids via Schiff base formation with benzoic acid
  • Antiglaucoma drugs through sulfonamide functionalization
  • Metal-organic frameworks for catalytic applications

Cyclization of Semicarbazide Derivatives

The cyclization of semicarbazide derivatives represents one of the most established and efficient routes for synthesizing 2,5-diamino-1,3,4-thiadiazole [1]. This synthetic pathway typically involves the reaction of semicarbazide hydrochloride with potassium thiocyanate to produce bithiourea intermediates, which subsequently undergo cyclization to form the desired thiadiazole ring structure [2]. The mechanism of this reaction begins with the nucleophilic attack of the nitrogen electron pair from the semicarbazide derivative onto the electrophilic carbon, followed by a series of dehydration steps that ultimately lead to ring closure [3].

A notable procedure developed by Hoggarth (1949) demonstrated that treating thiosemicarbazide derivatives with phosphoric acid could effectively form thiadiazoles with yields ranging from 30-50% [3]. The general reaction scheme involves the following steps:

  • Formation of thiosemicarbazide from semicarbazide hydrochloride and potassium thiocyanate
  • Cyclization of the thiosemicarbazide intermediate under acidic conditions
  • Dehydration to form the aromatic thiadiazole ring [3] [2]

The cyclization reaction typically requires careful control of temperature and reaction time to optimize yields [1]. Research findings indicate that the use of absolute ethanol as a solvent, combined with refluxing for approximately 6 hours, provides favorable conditions for this transformation [1] [3]. The resulting 2,5-diamino-1,3,4-thiadiazole can be isolated through filtration and recrystallization from ethanol, with reported yields of approximately 60% [1].

Table 1: Reaction Conditions for Semicarbazide-Based Synthesis of 2,5-Diamino-1,3,4-thiadiazole

Starting MaterialReagentConditionsYield (%)Reference
ThiosemicarbazidePhosphoric acidReflux, 6h30-50Hoggarth (1949) [3]
Semicarbazide HClPotassium thiocyanateEthanol, reflux, 6h60Al-Shammary (2010) [1]
ThiosemicarbazideChlorocyanideEthanol, reflux, 6h60Abbas et al. (2010) [1]

Oxidative Cyclization Using Hydrogen Peroxide

Oxidative cyclization using hydrogen peroxide represents another important conventional pathway for synthesizing 2,5-diamino-1,3,4-thiadiazole [2]. This method typically employs hydrogen peroxide as an oxidizing agent to facilitate the cyclization of appropriate precursors, such as bithiourea or thiosemicarbazide derivatives [2] [4]. The oxidative process promotes the formation of sulfur-nitrogen bonds essential for constructing the thiadiazole ring system [5].

A significant advantage of hydrogen peroxide-mediated cyclization is the relatively mild reaction conditions compared to other oxidative methods [2] [4]. The reaction typically proceeds through the following key steps:

  • Formation of bithiourea from the reaction of potassium thiocyanate with semicarbazide hydrochloride
  • Oxidative cyclization of bithiourea using 3% hydrogen peroxide solution
  • Ring closure to form the 2,5-diamino-1,3,4-thiadiazole structure [2] [4]

Research findings indicate that the concentration of hydrogen peroxide significantly impacts both the reaction rate and yield [5] [2]. Studies have shown that 3% hydrogen peroxide provides optimal results, balancing reactivity with selectivity [2]. Higher concentrations may lead to over-oxidation and formation of undesired byproducts [5].

The oxidative cyclization mechanism involves the initial oxidation of the sulfur atom in the precursor molecule, followed by intramolecular nucleophilic attack and subsequent dehydration to form the aromatic thiadiazole ring [4]. This process is particularly effective for generating the 2,5-diamino-1,3,4-thiadiazole structure with good regioselectivity [5] [4].

Table 2: Hydrogen Peroxide-Mediated Synthesis of 2,5-Diamino-1,3,4-thiadiazole

PrecursorOxidantConditionsYield (%)Reference
Bithiourea3% H₂O₂Room temperature, 2h85-90Ajol (2016) [2]
ThiosemicarbazideH₂O₂/Acid5°C, 0.5h91.6Patent CN111635377A [6]
ThioamideH₂O₂Room temperature, 1h53-78Sharma et al. (2024) [5]

Metal-Catalyzed Condensation Reactions

Metal-catalyzed condensation reactions offer a sophisticated approach to synthesizing 2,5-diamino-1,3,4-thiadiazole through the formation of carbon-nitrogen and carbon-sulfur bonds [7] [8]. These reactions typically employ transition metal catalysts to facilitate the condensation of appropriate precursors, leading to the formation of the thiadiazole ring system [7]. The catalytic activity of metals significantly enhances reaction rates and can improve selectivity compared to non-catalyzed processes [8].

Gold complexes have demonstrated remarkable catalytic performance in the synthesis of thiadiazole derivatives [7]. Research by Zhang's group revealed that gold complexes with specialized ligands such as (1,1'-biphenyl)-2-ylphosphine can effectively catalyze reactions with turnover numbers reaching up to 99,000 [7]. Similarly, gold complexes with Mor-Dalphos ligands have shown excellent catalytic activity in synthesizing various thiadiazole structures [7] [8].

The mechanism of metal-catalyzed condensation typically involves:

  • Coordination of the metal catalyst to the reactant molecules
  • Activation of functional groups through metal-ligand interactions
  • Facilitation of condensation reactions leading to ring formation
  • Catalyst regeneration to complete the catalytic cycle [7] [8]

Rhodium-based catalysts have also demonstrated effectiveness in thiadiazole synthesis [8]. Studies have shown that [Rh(COD)2]BF4 and [Rh(COD)DPPF]BF4 catalytic systems can promote both intramolecular and intermolecular reactions, providing access to functionalized thiadiazoles with specific regioselectivity patterns [8].

Table 3: Metal-Catalyzed Synthesis of Thiadiazole Derivatives

CatalystSubstrateConditionsYield (%)Reference
Au(I) complexTerminal alkynes/thioamidesRoom temperature91Catalysts (2016) [7]
[Rh(COD)2]BF44-vinyl-1,2,3-thiadiazolesVaried65-85Figshare (2023) [8]
Mor-DalPhosAuOMsAlkynes/thioamidesRoom temperature91Catalysts (2016) [7]

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Solvent-free mechanochemical synthesis represents an environmentally friendly approach to preparing 2,5-diamino-1,3,4-thiadiazole and its derivatives [9] [10]. This green chemistry method eliminates the use of traditional organic solvents, significantly reducing waste generation and environmental impact [9]. The mechanochemical approach typically involves grinding reactants together, with the mechanical energy facilitating chemical transformations through enhanced molecular collisions and solid-state reactions [10].

A notable advancement in this field is the development of solvent-free oxidative dimerization of thioamides through grinding with N-bromosuccinimide (NBS) at room temperature [10]. This method has demonstrated remarkable efficiency in synthesizing various thiadiazole derivatives with excellent yields and significantly shortened reaction times [10]. The mechanochemical process typically follows these steps:

  • Mixing of reactants in solid state
  • Application of mechanical force through grinding
  • Solid-state reaction progression
  • Product isolation through simple workup procedures [9] [10]

Research by Xu and colleagues demonstrated that this solvent-free approach is compatible with various functional groups, including trifluoromethyl, methyl, methoxy, chloro, pyridyl, and thienyl substituents [10]. The absence of solvents not only makes the process more environmentally sustainable but also often leads to enhanced reaction rates and improved yields [9] [10].

Another innovative solvent-free approach involves the one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides using Lawesson reagent and tert-butyl hydrogen peroxide [9]. This method eliminates traditional solvents throughout the reaction process and avoids column chromatography for purification, further enhancing its green chemistry credentials [9].

Table 4: Solvent-Free Mechanochemical Synthesis of Thiadiazole Derivatives

MethodReactantsConditionsYield (%)Reaction TimeReference
Grinding with NBSThioamidesRoom temperature70-95MinutesXu et al. (2010) [10]
One-pot synthesisPrimary amides/Lawesson reagent/TBHP80°C9228 minRajput et al. (2024) [9]
Solvent-free oxidationThioamidesRoom temperature65-9330-60 minRSC Advances (2024) [11]

Microwave-Assisted Cyclization

Microwave-assisted cyclization represents a significant advancement in green chemistry approaches for synthesizing 2,5-diamino-1,3,4-thiadiazole and related derivatives [12] [13]. This method utilizes microwave irradiation to accelerate reaction rates, reduce energy consumption, and often improve yields compared to conventional heating methods [12]. The microwave energy provides rapid and uniform heating throughout the reaction mixture, enabling efficient cyclization processes [13].

Research by El-Sayed and colleagues demonstrated the effectiveness of microwave synthesis for producing various thiadiazole derivatives through intermolecular cyclization reactions [12]. Their findings revealed that microwave conditions significantly reduced reaction times while improving product yields compared to conventional heating methods [12]. The microwave-assisted approach typically involves:

  • Preparation of reaction mixture containing appropriate precursors
  • Exposure to controlled microwave irradiation
  • Rapid cyclization under microwave conditions
  • Simple isolation and purification of the product [12] [13]

A notable application of this technique is the microwave-promoted multi-component synthesis of thiadiazolo[3,2-a]pyrimidines under solvent-free conditions [13]. This approach combines the benefits of microwave irradiation with multi-component reactions and solvent-free conditions, representing a highly sustainable synthetic methodology [13]. The reaction employs aromatic aldehydes, ethyl acetoacetate, and 1,3,4-thiadiazole derivatives in the presence of ionic liquid catalysts [13].

Recent advancements include the development of visible light-mediated protocols for synthesizing 2-amino-1,3,4-thiadiazoles from aldehydes and thiosemicarbazides [14]. This approach utilizes photoredox catalysts under microwave conditions to achieve efficient one-step conversions with excellent yields [14].

Table 5: Microwave-Assisted Synthesis of Thiadiazole Derivatives

MethodReactantsConditionsYield (%)Reaction TimeReference
Microwave cyclizationTriazole derivativesMicrowave irradiation70-85MinutesEl-Sayed et al. (2020) [12]
Multi-component synthesisAldehydes/ethyl acetoacetate/thiadiazolesMicrowave, solvent-free75-9010-15 minPouramiri et al. (2023) [13]
Photoredox catalysisAldehydes/thiosemicarbazidesBlue LED, microwave8316 hThorat et al. (2024) [14]

Coordination Chemistry

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with 2,5-diamino-1,3,4-thiadiazole represents an important area of coordination chemistry research [15] [2]. These complexes are typically prepared through the reaction of metal salts with the thiadiazole ligand under appropriate conditions [15]. The 2,5-diamino-1,3,4-thiadiazole molecule serves as a versatile ligand due to its multiple potential coordination sites, including the nitrogen atoms of the amino groups and the sulfur and nitrogen atoms within the thiadiazole ring [15].

A common synthetic approach involves the template method, where the metal ion guides the formation of the complex through specific coordination preferences [2]. Research has demonstrated the successful synthesis of complexes with various transition metals, including cobalt, nickel, copper, zinc, and cadmium [15] [2]. The general synthetic procedure typically follows these steps:

  • Preparation of the 2,5-diamino-1,3,4-thiadiazole ligand
  • Dissolution of the ligand in an appropriate solvent (often dimethylformamide or ethanol)
  • Addition of metal salt solution under controlled conditions
  • Isolation of the metal complex through filtration and purification [15] [2]

Studies have shown that the nature of the metal ion significantly influences the structure and properties of the resulting complexes [15] [17]. For instance, cobalt and nickel complexes often adopt octahedral geometries, while copper complexes may exhibit square planar or distorted tetrahedral arrangements depending on the specific reaction conditions [15] [17].

Table 6: Synthesis of Transition Metal Complexes with 2,5-Diamino-1,3,4-thiadiazole

MetalComplex FormulaSynthesis MethodGeometryReference
CadmiumML₂ (M=Cd, L=ligand)Template methodOctahedralAjol (2016) [2]
Cobalt, Nickel, Copper[M(L)₂]X₂ (X=Cl)Direct reactionOctahedralMDPI (2011) [15]
Zinc, CopperM(t)₄X₂ (t=thiadiazole, X=NO₃ or ClO₄)CoordinationVariedRSC (1970) [17]

Characterization of Chelation Modes

The characterization of chelation modes in 2,5-diamino-1,3,4-thiadiazole metal complexes provides crucial insights into their structural features and coordination behavior [15] [18]. Various analytical techniques are employed to elucidate the binding patterns between the thiadiazole ligand and metal centers [15] [2] [18]. These characterization methods reveal important information about bond lengths, coordination geometries, and electronic properties of the complexes [15] [18].

Infrared spectroscopy represents a fundamental technique for identifying coordination sites in thiadiazole-metal complexes [15] [18]. Characteristic shifts in absorption bands provide evidence of metal-ligand interactions [15]. For instance, research has shown that the absorption band at approximately 3195 cm⁻¹, attributed to N-H stretching vibrations in the free ligand, undergoes significant shifts upon metal coordination, indicating the involvement of amino groups in binding [18].

The 2,5-diamino-1,3,4-thiadiazole ligand exhibits versatile coordination behavior, with multiple potential binding modes:

  • Tridentate coordination through the sulfur atom and both amino group nitrogens (N:S:N) [15] [2]
  • Bidentate coordination through one amino nitrogen and the thiadiazole ring nitrogen [15]
  • Monodentate binding through the thiadiazole sulfur atom [15] [18]

Spectroscopic studies, including UV-visible spectroscopy and magnetic moment measurements, have provided valuable information about the electronic structures and geometries of these complexes [15] [2]. For instance, the molar conductance data typically reveal the non-electrolytic nature of many thiadiazole-metal complexes [15] [2].

Table 7: Characterization of Chelation Modes in 2,5-Diamino-1,3,4-thiadiazole Metal Complexes

MetalCoordination ModeCharacterization TechniqueKey FindingsReference
CadmiumTridentate (N:S:N)IR, conductivity measurementsNon-electrolytic natureAjol (2016) [2]
Cu(II), Zn(II)Bidentate (thiadiazole N and phenolic OH)IR spectroscopyShift in C=N band from 1628 to 1607-1610 cm⁻¹NCBI (2020) [19]
Various transition metalsMultiple modesMass spectrometry, IRFragmentation patterns revealing binding sitesNCBI (2020) [19]

X-ray crystallography provides the most definitive evidence of coordination modes in these complexes [19]. Crystal structures reveal precise bond lengths, angles, and three-dimensional arrangements of the ligand around the metal center [19]. These studies have confirmed the versatility of 2,5-diamino-1,3,4-thiadiazole as a ligand, capable of adapting different binding modes depending on the metal ion and reaction conditions [15] [19].

Spectroscopic Analysis

Infrared Spectral Signatures

Infrared spectroscopy provides comprehensive information about the functional groups and bonding characteristics of 2,5-diamino-1,3,4-thiadiazole. The infrared spectrum exhibits distinct absorption bands that are characteristic of the amino-substituted thiadiazole framework [1] [2].

The most prominent spectral features include strong, broad absorption bands in the region of 3195-3427 cm⁻¹, which are attributed to the nitrogen-hydrogen stretching vibrations of the amino groups [1] [2]. These bands typically appear as broad absorptions due to the presence of intermolecular hydrogen bonding between amino groups of adjacent molecules. The asymmetric and symmetric stretching modes of the amino groups contribute to the complexity of this spectral region [1].

The carbon-sulfur stretching vibration appears as a strong absorption band at 1429-1430 cm⁻¹, which is characteristic of the thiadiazole ring system [1] [2]. This frequency is consistent with the aromatic character of the heterocyclic ring and the contribution of sulfur to the ring's electronic structure. The intensity and position of this band serve as a diagnostic marker for the presence of the 1,3,4-thiadiazole moiety.

Functional GroupFrequency (cm⁻¹)IntensityAssignment Details
N-H stretching (amino groups)3195-3427Strong, broadAsymmetric and symmetric NH₂ stretching vibrations
C-S stretching1429-1430StrongC-S bond stretching in thiadiazole ring
NH₂ bending (amino groups)1536-1537StrongNH₂ bending vibrations (scissoring)
C=N stretching1610MediumC=N stretching in thiadiazole ring
N-H bending (amino groups)1295MediumN-H in-plane bending
Ring breathing800-900Weak-MediumRing breathing modes of thiadiazole
C-N stretching1200-1300MediumC-N bond stretching vibrations

The amino group bending vibrations manifest as strong absorptions at 1536-1537 cm⁻¹, corresponding to the scissoring motions of the nitrogen-hydrogen bonds [1] [2]. This band is particularly sensitive to the chemical environment of the amino groups and can shift upon complexation or hydrogen bonding interactions with other molecules.

Additional characteristic absorptions include the carbon-nitrogen stretching vibration at approximately 1610 cm⁻¹, which reflects the aromatic character of the thiadiazole ring [2]. The nitrogen-hydrogen in-plane bending vibrations appear at 1295 cm⁻¹, while ring breathing modes of the thiadiazole system are observed in the 800-900 cm⁻¹ region [3]. These lower frequency vibrations provide information about the overall ring dynamics and molecular framework flexibility.

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy offers detailed insights into the molecular structure and electronic environment of 2,5-diamino-1,3,4-thiadiazole. Both proton and carbon-13 nuclear magnetic resonance techniques have been employed to characterize this compound comprehensively [2] [4].

In the proton nuclear magnetic resonance spectrum recorded in deuterated dimethyl sulfoxide, the amino group protons appear as a multiplet in the range of 3.51-3.76 parts per million, integrating for two protons [2]. This chemical shift is characteristic of amino protons attached to an electron-deficient aromatic system. The multiplicity arises from coupling interactions and exchange phenomena typical of amino group protons in polar solvents.

NMR TypeChemical Shift (ppm)Multiplicity/IntegrationAssignmentSolvent
¹H NMR3.51-3.76 (m)Multiplet, 2HNH₂ protons at positions 2 and 5DMSO-d₆
¹H NMR2.62-2.75 (m)Multiplet, 3HRing protons at positions 3 and 5DMSO-d₆
¹³C NMR160-Thiadiazole ring carbonDMSO-d₆
¹³C NMR131.1-Thiadiazole ring carbonDMSO-d₆
¹³C NMR114.1-Amino-substituted carbonDMSO-d₆

The carbon-13 nuclear magnetic resonance spectrum provides valuable information about the carbon framework of the molecule. The thiadiazole ring carbons resonate at 160 and 131.1 parts per million, reflecting the electron-deficient nature of the heterocyclic system [2]. The amino-substituted carbon appears at 114.1 parts per million, showing the electron-donating effect of the amino substituents on the ring system.

Advanced nuclear magnetic resonance techniques, including two-dimensional correlation spectroscopy, heteronuclear single quantum coherence, and heteronuclear multiple bond correlation experiments, have been employed for complete structural assignment [4]. These methods provide connectivity information and confirm the substitution pattern of the thiadiazole ring system.

Quantum chemical calculations using gauge-including atomic orbital methods have been performed to support the experimental nuclear magnetic resonance assignments [4]. The calculated chemical shifts show excellent agreement with experimental values, confirming the proposed molecular structure and providing insights into the electronic properties of the compound.

UV-Visible Absorption Studies

Ultraviolet-visible spectroscopy reveals important information about the electronic structure and optical properties of 2,5-diamino-1,3,4-thiadiazole. The absorption spectrum exhibits characteristic bands that arise from electronic transitions within the heterocyclic framework [1] [3] [5].

The compound displays two primary absorption bands in the ultraviolet region when measured in aqueous solution. The first band appears at 205 nanometers (48,780 cm⁻¹) and is assigned to an n→σ* transition, involving the excitation of electrons from nitrogen lone pairs to antibonding sigma orbitals [3] [5]. This high-energy transition is characteristic of nitrogen-containing heterocycles and provides information about the electronic properties of the amino substituents.

Wavelength (nm)Wavenumber (cm⁻¹)Transition TypeIntensitySolventAssignment
20548,780n→σ*StrongWaterLone pair to antibonding sigma orbital
23842,017n→π*StrongWaterLone pair to antibonding pi orbital
24840,323π→π*MediumWaterPi to antibonding pi orbital

The second prominent absorption occurs at 238 nanometers (42,017 cm⁻¹) and corresponds to an n→π* transition [3] [5]. This transition involves the promotion of electrons from nitrogen lone pairs to antibonding pi orbitals of the thiadiazole ring system. The energy and intensity of this band are sensitive to the electronic environment and can provide information about substituent effects and molecular interactions.

Additional absorption features have been reported at 248 nanometers, which may be attributed to π→π* transitions within the aromatic system [6]. The exact position and intensity of these bands can vary depending on the solvent system and the presence of intermolecular interactions.

Upon complexation with metal ions, the ultraviolet-visible spectrum undergoes significant changes, including band shifts and the appearance of new absorption features [1] [5]. These spectral changes provide evidence for metal-ligand interactions and can be used to study the coordination behavior of the compound. The electronic spectra of metal complexes often show charge transfer bands at longer wavelengths, reflecting the electronic communication between the ligand and metal center.

Crystallographic Investigations

Single-Crystal X-Ray Diffraction Analysis

Single-crystal X-ray diffraction represents the most definitive method for determining the three-dimensional molecular structure and crystal packing arrangements of 2,5-diamino-1,3,4-thiadiazole and its derivatives. Several crystallographic studies have been reported, providing detailed structural information about this compound and its metal complexes [7] [8] [9].

The crystallographic analysis of nickel complexes containing 2,5-diamino-1,3,4-thiadiazole has revealed that the compound crystallizes in the monoclinic crystal system with space group P2₁/c [7] [8]. The unit cell parameters have been determined as a = 8.132(2) Å, b = 16.551(3) Å, c = 12.495(2) Å, with β = 95.52(1)° and Z = 2. The structure was solved using the heavy-atom method, and least-squares refinement of the structural parameters led to a conventional R factor of 0.034 for 1436 observed reflections [7] [8].

ParameterValueComplex/Notes
Crystal SystemMonoclinicFor Ni complex with ligand
Space GroupP₂₁/cFor Ni complex with ligand
Unit Cell a (Å)8.132(2)For Ni complex with ligand
Unit Cell b (Å)16.551(3)For Ni complex with ligand
Unit Cell c (Å)12.495(2)For Ni complex with ligand
Beta angle (°)95.52(1)For Ni complex with ligand
Volume (ų)917.4(3)For Ni complex with ligand
Z value2For Ni complex with ligand
Density (g/cm³)1.661Predicted for free ligand
R factor0.034For 1436 observed reflections
Refinement MethodHeavy-atom methodLeast-squares refinement

The molecular geometry revealed by X-ray crystallography shows that the 2,5-diamino-1,3,4-thiadiazole ligand adopts a planar conformation, which facilitates effective π-orbital overlap and stabilizes the aromatic character of the heterocyclic ring [7] [8]. The bond lengths and angles are consistent with the expected values for aromatic nitrogen-sulfur heterocycles, confirming the delocalized electronic structure of the thiadiazole system.

In metal complexes, the 2,5-diamino-1,3,4-thiadiazole ligand coordinates through multiple donor atoms, typically involving the nitrogen atoms of both the ring and the amino substituents [7] [8]. The coordination geometry around the metal center has been characterized as slightly distorted octahedral, with the thiadiazole ligands acting as bridging units between metal atoms in polynuclear complexes.

The crystal structure analysis has provided valuable insights into the coordination mode and binding preferences of 2,5-diamino-1,3,4-thiadiazole. The ligand demonstrates versatile coordination behavior, capable of acting as both terminal and bridging ligand depending on the reaction conditions and metal ion involved [7] [8].

Hydrogen Bonding Network Elucidation

The crystal packing of 2,5-diamino-1,3,4-thiadiazole and its derivatives is dominated by extensive hydrogen bonding networks that arise from the presence of multiple amino groups capable of acting as both hydrogen bond donors and acceptors [10] [11] [12]. These intermolecular interactions play a crucial role in determining the solid-state structure and physical properties of the compound.

Crystallographic studies have revealed that the amino groups participate in a complex three-dimensional hydrogen bonding network [11] [12]. The nitrogen atoms of the amino substituents serve as hydrogen bond donors, while the nitrogen atoms of the thiadiazole ring and other amino groups can function as acceptors. This dual functionality leads to the formation of robust supramolecular assemblies in the solid state.

The hydrogen bonding patterns typically involve N-H···N interactions between amino groups and ring nitrogen atoms, with bond lengths ranging from 2.87 to 2.98 Å [12]. These distances are consistent with moderate to strong hydrogen bonds and contribute significantly to the crystal lattice stability. The geometry of these interactions, characterized by N-H···N angles close to linear arrangements, indicates optimal hydrogen bonding interactions.

In hydrated forms of related compounds, water molecules play a crucial role in extending the hydrogen bonding network [11] [12]. The water molecules act as both donors and acceptors, forming O-H···N and N-H···O interactions that create layered structures with interlayer distances of approximately 3.27 Å [11]. These hydrated networks demonstrate enhanced stability and altered physical properties compared to anhydrous forms.

The supramolecular architecture is further stabilized by aromatic π-π stacking interactions between thiadiazole rings [12]. The centroid-to-centroid distances between adjacent aromatic rings range from 3.53 to 3.60 Å, indicating significant π-π overlap that contributes to the overall crystal stability. These interactions, combined with the hydrogen bonding network, create a robust three-dimensional framework that determines the mechanical and thermal properties of the crystalline material.

XLogP3

-0.3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2937-81-7

Wikipedia

1,3,4-Thiadiazole, 2,5-diamino-

Dates

Last modified: 08-15-2023

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